molecular formula C22H24I2N2O2 B11524833 N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-iodobenzamide)

N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-iodobenzamide)

Cat. No.: B11524833
M. Wt: 602.2 g/mol
InChI Key: OPCKWVSMSGHRIH-UHFFFAOYSA-N
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Description

2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the iodination of benzamide derivatives followed by formylation and cyclohexylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzamides with additional oxygen-containing functional groups, while reduction may produce deiodinated or hydrogenated derivatives .

Scientific Research Applications

2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-methylbenzamide
  • 2-Iodo-N-phenylbenzamide
  • 2-Iodo-N-(3-nitrophenyl)benzamide

Uniqueness

2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE is unique due to its specific structure, which includes multiple iodine atoms and a cyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C22H24I2N2O2

Molecular Weight

602.2 g/mol

IUPAC Name

2-iodo-N-[[3-[[(2-iodobenzoyl)amino]methyl]cyclohexyl]methyl]benzamide

InChI

InChI=1S/C22H24I2N2O2/c23-19-10-3-1-8-17(19)21(27)25-13-15-6-5-7-16(12-15)14-26-22(28)18-9-2-4-11-20(18)24/h1-4,8-11,15-16H,5-7,12-14H2,(H,25,27)(H,26,28)

InChI Key

OPCKWVSMSGHRIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CNC(=O)C2=CC=CC=C2I)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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